2-Benzyl-2-methylpyrrolidine
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Overview
Description
2-Benzyl-2-methylpyrrolidine is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-benzylpyridine with methylating agents under controlled conditions . Another approach involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often employs continuous flow systems. These systems offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of pyridines using Raney nickel as a catalyst in a continuous flow setup is a notable method .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Benzyl-2-methylpyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2-methylpyrrolidine involves its interaction with specific molecular targets. For instance, docking studies have shown that it can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with its anticancer activity . The compound’s ability to interact with enantioselective proteins highlights its potential in medicinal chemistry.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the benzyl and methyl groups.
2-Benzylpyrrolidine: Similar structure but without the methyl group.
2-Methylpyrrolidine: Similar structure but without the benzyl group.
Uniqueness: 2-Benzyl-2-methylpyrrolidine is unique due to the presence of both benzyl and methyl groups, which enhance its chemical reactivity and biological activity. This dual substitution allows for more diverse interactions with biological targets and greater potential in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-benzyl-2-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZBKZGCLUJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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